molecular formula C7H9N3 B6615047 2-(1H-imidazol-5-yl)-2-methylpropanenitrile CAS No. 21150-00-5

2-(1H-imidazol-5-yl)-2-methylpropanenitrile

Cat. No.: B6615047
CAS No.: 21150-00-5
M. Wt: 135.17 g/mol
InChI Key: ABQAPKYDDFHBEG-UHFFFAOYSA-N
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Description

2-(1H-imidazol-5-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an imidazole ring substituted with a nitrile group and a methyl group.

Preparation Methods

The synthesis of 2-(1H-imidazol-5-yl)-2-methylpropanenitrile typically involves the formation of the imidazole ring followed by the introduction of the nitrile and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may involve the use of catalysts to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

2-(1H-imidazol-5-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Scientific Research Applications

2-(1H-imidazol-5-yl)-2-methylpropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-5-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

2-(1H-imidazol-5-yl)-2-methylpropanenitrile can be compared with other imidazole derivatives such as:

    2-(1H-imidazol-4-yl)-2-methylpropanenitrile: Similar structure but with a different position of the imidazole ring substitution.

    2-(1H-imidazol-5-yl)-2-ethylpropanenitrile: Similar structure but with an ethyl group instead of a methyl group.

    2-(1H-imidazol-5-yl)-2-methylbutanenitrile: Similar structure but with a longer carbon chain

These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and the presence of the nitrile group, which contribute to its distinct chemical and biological activities.

Properties

IUPAC Name

2-(1H-imidazol-5-yl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-7(2,4-8)6-3-9-5-10-6/h3,5H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQAPKYDDFHBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21150-00-5
Record name 2-(1H-imidazol-4-yl)-2-methylpropanenitrile
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